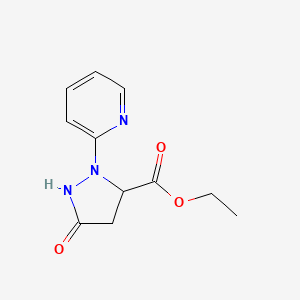
Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate is a heterocyclic compound that contains both pyrazolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-(pyridin-2-yl)hydrazinecarboxylate with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction yields alcohols.
Scientific Research Applications
Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
- Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate
Uniqueness
Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate is unique due to the presence of both pyridine and pyrazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 5-oxo-2-pyridin-2-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11(16)8-7-10(15)13-14(8)9-5-3-4-6-12-9/h3-6,8H,2,7H2,1H3,(H,13,15) |
InChI Key |
PLICBBFGNZCJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















